3-氰基-5-甲氧基苯甲酸

描述

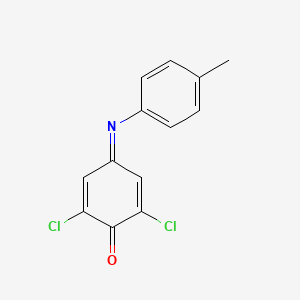

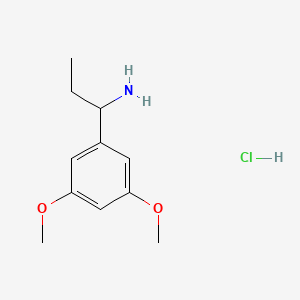

“3-Cyano-5-methoxybenzoic acid” is a synthetic compound with a wide range of applications in scientific experiments, research, and industry. It has a molecular formula of C9H7NO3 .

Synthesis Analysis

The synthesis of “3-Cyano-5-methoxybenzoic acid” involves several steps. One study describes the successful molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-3-cyano-5-methylhexanoic acid . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method .

Molecular Structure Analysis

The molecular structure of “3-Cyano-5-methoxybenzoic acid” can be represented by the formula C9H7NO3 . The compound has a molecular weight of 177.16 .

Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method .

科学研究应用

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

一项研究确定了2-氨基-3,4-二羟基-5-甲氧基苯甲酸作为α-葡萄糖苷酶和糖原磷酸化酶的显著抑制剂。这种化合物是从悬铃木叶中分离出来的,表明它在代谢调节研究中的潜力(Li et al., 2008)。

Methodology in Organic Synthesis

使用未保护的苯甲酸,包括2-甲氧基苯甲酸,展示了定向邻金属化方法。这为合成各种3-和6-取代的2-甲氧基苯甲酸提供了宝贵的途径,有助于构建复杂的有机分子(Nguyen, Castanet, & Mortier, 2006)。

Antagonism in Cat Spinal Cord

4-氨基-3-(5-甲氧基苯并[b]呋喃-2-基)丁酸,一个结构相关的化合物,显示出减少猫脊髓间神经元中巴氯芬引起的突触前和突触后抑制的活性。这表明它在研究巴氯芬受体中的潜在用途(Beattie, Curtis, Debaert, Vaccher, & Berthelot, 1989)。

Microbial Oxidation Studies

已经证明假单胞菌能氧化各种羟基或甲氧基苯甲酸,包括3,4-二羟基-5-甲氧基苯甲酸。这突显了它在微生物降解和环境研究中的作用(Donnelly & Dagley, 1980)。

Solute Transfer Studies

亚伯拉罕模型已应用于2-甲氧基苯甲酸等化合物,以了解溶质向2-甲氧基乙醇的转移。这对溶解度和化学相互作用的研究具有重要意义(Hart et al., 2015)。

Antioxidant Activity

从肉色曲霉中分离出的一种与3-氰基-5-甲氧基苯甲酸结构相关的化合物表现出显著的抗氧化活性。这凸显了它在抗氧化研究中的潜力(Xu et al., 2017)。

安全和危害

未来方向

The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .

属性

IUPAC Name |

3-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHOYXTVEGMNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)